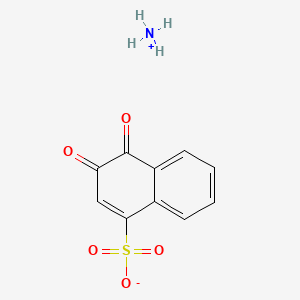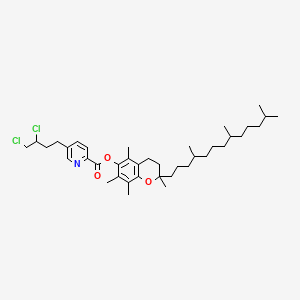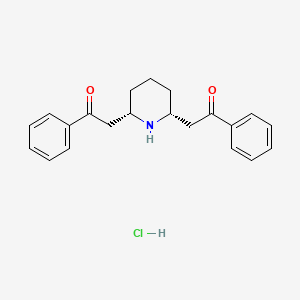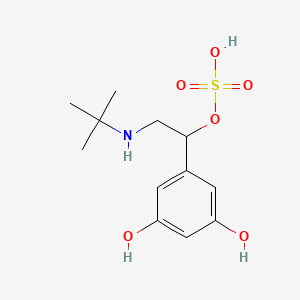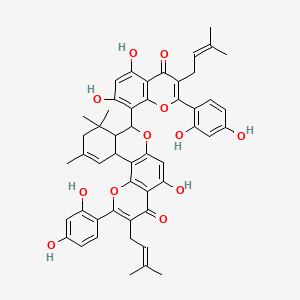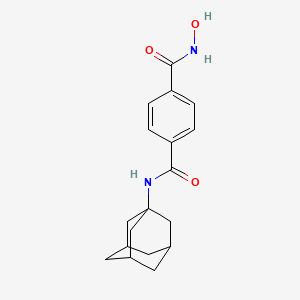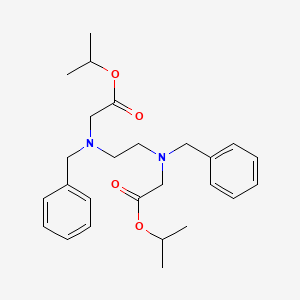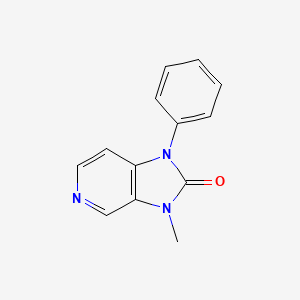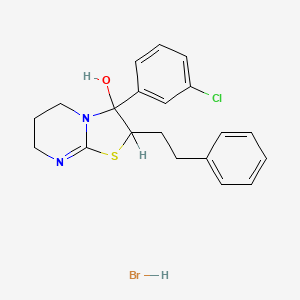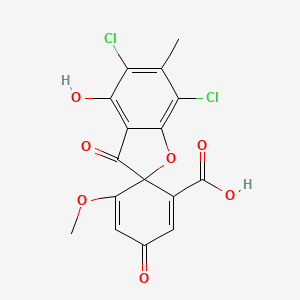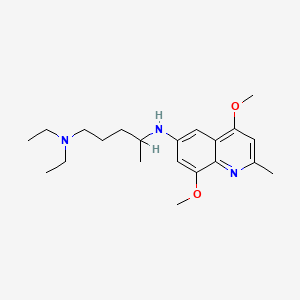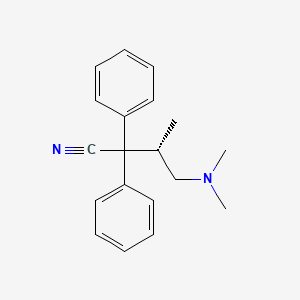
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- is a chemical compound known for its significant role as an intermediate in the synthesis of various pharmacologically active compounds. It is particularly noted for its analgesic and anesthetic properties, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile . This reaction is carried out under anhydrous conditions to prevent the formation of unwanted byproducts. The process can be summarized as follows:
Reactants: 1-dimethylamino-2-chloropropane and diphenylacetonitrile.
Conditions: Anhydrous environment, typically using a solvent like diethyl ether or benzene.
Industrial Production Methods
In an industrial setting, the production of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from isomeric byproducts .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its analgesic properties.
Medicine: Serves as a precursor in the synthesis of analgesic drugs like isoamidone.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception and providing analgesic effects. The compound’s structure allows it to interact with these receptors effectively, leading to its pharmacological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-4-methyl-4-(dimethylamino)butyronitrile: An isomeric compound that is often produced as a byproduct in the synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)-.
Isoamidone: A related compound synthesized using 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- as an intermediate.
Uniqueness
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)- is unique due to its specific structural configuration, which allows it to be an effective intermediate in the synthesis of pharmacologically active compounds. Its ability to selectively bind to opioid receptors and its role in the production of analgesic drugs highlight its importance in medicinal chemistry .
Propiedades
Número CAS |
6134-96-9 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3S)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m1/s1 |
Clave InChI |
WDEAKMXEZRUYOK-MRXNPFEDSA-N |
SMILES isomérico |
C[C@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


